6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde
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Overview
Description
6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is an organic compound that belongs to the class of imidazopyridines. These compounds are characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method is known for producing the desired compound in moderate to good yields . Another approach involves the cyclization of histamine dihydrochloride with paraformaldehyde, followed by heating the mixture to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylic acid.
Reduction: 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-methanol.
Substitution: Various substituted imidazopyridines depending on the nucleophile used.
Scientific Research Applications
6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its biological activity as GABA A receptor agonists and proton pump inhibitors.
Imidazo[1,5-a]pyridine: Used in the development of drugs like zolpidem (Ambien) for the treatment of insomnia.
Imidazo[1,2-a]pyridine: Investigated for its potential as anti-inflammatory and anticancer agents.
The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-5-10-2-1-6-7(3-10)9-4-8-6/h4-5H,1-3H2,(H,8,9) |
InChI Key |
CTFCIKLBPYXCTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=CN2)C=O |
Origin of Product |
United States |
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